molecular formula C11H16ClNO B2656704 N-(2-chlorobenzyl)-3-methoxypropan-1-amine CAS No. 932216-86-9

N-(2-chlorobenzyl)-3-methoxypropan-1-amine

Cat. No.: B2656704
CAS No.: 932216-86-9
M. Wt: 213.71
InChI Key: FKFSQUREPPJHQK-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-3-methoxypropan-1-amine is an organic compound that belongs to the class of amines It features a benzyl group substituted with a chlorine atom at the ortho position and a methoxypropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-3-methoxypropan-1-amine typically involves the reaction of 2-chlorobenzyl chloride with 3-methoxypropan-1-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

2-chlorobenzyl chloride+3-methoxypropan-1-amineThis compound+HCl\text{2-chlorobenzyl chloride} + \text{3-methoxypropan-1-amine} \rightarrow \text{this compound} + \text{HCl} 2-chlorobenzyl chloride+3-methoxypropan-1-amine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents such as dichloromethane or toluene can facilitate the reaction, and the product can be purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-3-methoxypropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxyl or amino-substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-(2-chlorobenzyl)-3-methoxypropan-1-amine exerts its effects depends on its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-2-methoxypropan-1-amine
  • N-(2-chlorobenzyl)-4-methoxypropan-1-amine
  • N-(2-chlorobenzyl)-3-ethoxypropan-1-amine

Uniqueness

N-(2-chlorobenzyl)-3-methoxypropan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methoxy group at the 3-position of the propan-1-amine moiety can affect its solubility and binding affinity compared to other similar compounds.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-methoxypropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-14-8-4-7-13-9-10-5-2-3-6-11(10)12/h2-3,5-6,13H,4,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFSQUREPPJHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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